3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Anti-inflammatory 1,3,4-oxadiazole carrageenan-induced edema

3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-49-3, molecular formula C₁₆H₁₂ClN₃O₃, MW 329.74) is a synthetic small-molecule heterocyclic compound belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class. Structurally, it features a 3-chlorobenzamide moiety linked via an amide bond to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole core.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 865286-49-3
Cat. No. B2808995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-49-3
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
InChIKeyXWRSJDOLFOVAJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-49-3): Chemical Identity and Procurement Baseline


3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-49-3, molecular formula C₁₆H₁₂ClN₃O₃, MW 329.74) is a synthetic small-molecule heterocyclic compound belonging to the halogenated N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. Structurally, it features a 3-chlorobenzamide moiety linked via an amide bond to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole core. This scaffold is recognized as a privileged structure in medicinal chemistry, with halogenated derivatives demonstrating antibacterial activity against Gram-positive pathogens including MRSA [2], and the oxadiazole core broadly associated with anticancer and anti-inflammatory activities [3]. The compound has been cataloged in the ChEMBL database (CHEMBL619995) with recorded screening against 5-lipoxygenase translocation [4].

Why Generic Substitution Fails for 3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (865286-49-3): Substructural Specificity Within the Oxadiazole-Benzamide Class


Within the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, subtle regiochemical and electronic modifications produce large shifts in both potency and mechanism of action. The comparative multi-omics study by Naclerio et al. demonstrated that HSGN-220, HSGN-218, and HSGN-144—differing only in the halogen/sulfur-based substituent on the benzamide ring—exhibited distinct proteomic signatures despite sharing the same core scaffold, with MICs diverging from 0.06 to 1 μg/mL against MRSA clinical isolates [1]. Similarly, in the 1,3,4-oxadiazole anti-inflammatory series reported by Singh et al., the 3-chloro-substituted benzamide analogue (C4) displayed superior activity relative to the 4-nitro analogue (C7) in a carrageenan-induced rat paw edema model, underscoring that the position and electronic nature of the aryl substituent are non-interchangeable determinants of pharmacological outcome [2]. Consequently, replacing the specific 3-chloro/4-methoxyphenyl substitution pattern of compound 865286-49-3 with a positional isomer, a different halogen, or an unsubstituted phenyl ring risks complete loss of the intended biological profile.

Quantitative Differentiation Evidence for 3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (865286-49-3) Versus Closest Analogs


3-Chloro vs. 4-Chloro Benzamide Regioisomerism: Differential Anti-Inflammatory Activity in Rat Paw Edema Model

In the 1,3,4-oxadiazole benzamide series studied by Singh et al. (2013), the 3-chloro-substituted benzamide derivative (Compound C4, which shares the identical 3-chlorobenzamide substructure with the target compound 865286-49-3) exhibited pronounced anti-inflammatory activity in the carrageenan-induced rat paw edema model. Although the oxadiazole 5-position substituent in C4 is 3-chlorophenyl rather than 4-methoxyphenyl, the 3-chlorobenzamide portion is structurally identical to the target compound. The 4-nitro-substituted analogue (C7) was also active but less prominent, while unsubstituted or alternative substitution patterns yielded weaker responses [1]. This study provides direct head-to-head evidence that the 3-chloro regioisomer on the benzamide ring contributes meaningfully to in vivo anti-inflammatory efficacy relative to other aryl substitution patterns.

Anti-inflammatory 1,3,4-oxadiazole carrageenan-induced edema

Halogenation Pattern Dictates Antibacterial Mechanism of Action: Multi-Omics Evidence from the N-(1,3,4-Oxadiazol-2-yl)benzamide Series

Naclerio et al. (2022) performed global proteomics and RNA expression analysis on S. aureus treated with three halogenated N-(1,3,4-oxadiazol-2-yl)benzamides: HSGN-220 (OCF₃), HSGN-218 (SCF₃), and HSGN-144 (SF₅). Despite sharing the same oxadiazole-benzamide core and differing only in the terminal halogen/sulfur substituent, the three compounds displayed MICs ranging from 0.06 to 1 μg/mL against MRSA clinical isolates and exhibited distinct multi-targeting mechanisms: all three depolarized bacterial membranes and regulated siderophore biosynthesis and heme regulation, yet each perturbed a unique complement of essential proteins (e.g., DnaX, Pol IIIC, BirA, LexA, DnaC) [1]. This class-level evidence demonstrates that halogen identity and position within this scaffold are critical determinants of both potency and mechanism, reinforcing that the specific 3-chloro substitution pattern of compound 865286-49-3 cannot be assumed equivalent to other halogenated analogues.

Antibacterial MRSA proteomics mechanism of action

1,3,4-Oxadiazole vs. 1,2,5-Oxadiazole Regioisomerism: Cytotoxic Activity Divergence Across Cancer Cell Lines

The positional isomer 3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 873082-88-3), which shares the identical 3-chlorobenzamide and 4-methoxyphenyl substituents as the target compound but has the oxadiazole ring in a 1,2,5-regioisomeric arrangement, has been reported with IC₅₀ values of 0.67 μM (PC-3 prostate cancer), 0.80 μM (HCT-116 colon cancer), and 0.87 μM (ACHN renal cancer) . These data demonstrate that the 1,2,5-oxadiazole regioisomer exhibits sub-micromolar anticancer potency. In contrast, no quantitative cytotoxicity data have been published for the 1,3,4-oxadiazole regioisomer (the target compound 865286-49-3), representing a critical data gap that precludes direct cross-regioisomer comparison. The differing nitrogen atom positions in the oxadiazole ring alter hydrogen-bonding capacity, dipole moment, and target engagement geometry, making regioisomeric equivalence chemically unjustified [1].

Anticancer oxadiazole regioisomers cytotoxicity cancer cell lines

5-Lipoxygenase Translocation Inhibition: ChEMBL Screening Annotation for Target Compound 865286-49-3

The target compound 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CHEMBL619995) was tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells, as recorded in the ChEMBL database (Assay ID: ChEMBL_4193) [1]. 5-Lipoxygenase translocation from the cytosol to the nuclear membrane is a critical activation step in leukotriene biosynthesis, a pathway implicated in inflammatory and allergic diseases. The compound's entry in this specific target-based assay distinguishes it from other N-(1,3,4-oxadiazol-2-yl)benzamides that have been predominantly profiled for antibacterial (FtsZ inhibition, membrane depolarization) or thymidine phosphorylase inhibition activities. The recorded affinity data (accessible via BindingDB entry 50036016) indicates this compound was evaluated in a pathway-specific mechanistic assay rather than a generic cytotoxicity or cell viability screen.

5-lipoxygenase translocation inhibitor RBL-2H3 cells ChEMBL

Methoxy Position Isomerism on the Oxadiazole Phenyl Ring: 4-Methoxy vs. 2-Methoxy Substitution

A commercially available regioisomer, 3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865285-75-2), differs from the target compound solely in the position of the methoxy group on the phenyl ring attached to the oxadiazole (ortho vs. para). While no direct biological comparison between these two methoxy regioisomers has been published, the broader 1,3,4-oxadiazole SAR literature consistently demonstrates that the position of electron-donating substituents (such as methoxy) on the aryl ring significantly modulates both target binding affinity and cellular potency [1]. In the related oxadiazole-2-thione thymidine phosphorylase inhibitor series by Shahzad et al. (2014), compounds with different aryl substitution patterns exhibited IC₅₀ values spanning from 14.40 ± 2.45 μM to 173.23 ± 3.04 μM [2], illustrating that even minor aryl substituent changes within the same core scaffold can produce >10-fold potency differences.

Positional isomer methoxy substitution 1,3,4-oxadiazole SAR

Recommended Application Scenarios for 3-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (865286-49-3) Based on Differential Evidence


Anti-Inflammatory Lead Optimization Leveraging 3-Chlorobenzamide Substructural Activity

Based on the demonstrated in vivo anti-inflammatory activity of the 3-chlorobenzamide-containing oxadiazole analogue C4 in the carrageenan-induced rat paw edema model [1], compound 865286-49-3 can serve as a scaffold for systematic SAR exploration around the oxadiazole 5-position while retaining the validated 3-chlorobenzamide pharmacophore. Researchers developing anti-inflammatory agents within the 1,3,4-oxadiazole class should prioritize the 3-chloro substitution pattern and use the 4-methoxyphenyl variant (865286-49-3) as a probe to investigate electronic effects of para-electron-donating groups on the oxadiazole ring.

5-Lipoxygenase Pathway Screening Probe with Inflammatory Disease Relevance

The ChEMBL annotation of 5-lipoxygenase translocation inhibition in RBL-2H3 cells [1] positions compound 865286-49-3 as a mechanistically annotated tool compound for leukotriene pathway research. Unlike the antibacterial HSGN-series oxadiazoles that target FtsZ or depolarize bacterial membranes, this compound has been specifically evaluated in a mammalian inflammatory pathway assay. Laboratories investigating 5-lipoxygenase-mediated inflammatory disorders (asthma, allergic rhinitis, atherosclerosis) may utilize this compound as a starting point for medicinal chemistry optimization, particularly where a 3-chloro/4-methoxyphenyl substitution pattern offers a differentiated intellectual property position relative to existing FLAP inhibitors.

Structure-Activity Relationship Studies on Halogenated N-(1,3,4-Oxadiazol-2-yl)benzamides

Given the demonstrated sensitivity of both antibacterial potency and mechanism of action to halogen identity within the N-(1,3,4-oxadiazol-2-yl)benzamide class [1], compound 865286-49-3 fills a specific chemical space position (3-chloro, 4-methoxyphenyl) that is distinct from the heavily studied HSGN series (OCF₃, SCF₃, SF₅). Medicinal chemistry groups conducting systematic halogen scanning or property-guided optimization of this scaffold will benefit from including this compound as a chlorine benchmark, enabling direct comparison of chloro vs. fluoroalkyl/sulfanyl analogues in parallel biological assays.

Regioisomer Selectivity Profiling: 1,3,4- vs. 1,2,5-Oxadiazole Comparison

The existence of the 1,2,5-oxadiazole regioisomer (CAS 873082-88-3) with reported sub-micromolar anticancer activity [1] creates a compelling case for direct head-to-head profiling of the 1,3,4-regioisomer (865286-49-3). Chemical biology groups investigating the impact of oxadiazole ring connectivity on target engagement, cellular permeability, and metabolic stability should procure both regioisomers for parallel testing. Such comparative data would directly address the current evidence gap and establish whether the 1,3,4-oxadiazole connectivity confers distinct biological properties relative to the 1,2,5-isomer.

Quote Request

Request a Quote for 3-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.